2-Bromo-5-(pyridin-4-yl)oxazole
Overview
Description
2-Bromo-5-(pyridin-4-yl)oxazole is a heterocyclic compound that features both an oxazole ring and a pyridine ring. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the pyridine ring is a six-membered ring containing one nitrogen atom.
Mechanism of Action
Target of Action
Oxazole derivatives, in general, have been found to exhibit a wide spectrum of biological activities, suggesting they interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives are known to impact a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Oxazole derivatives have been associated with a range of biological activities .
Preparation Methods
The synthesis of 2-Bromo-5-(pyridin-4-yl)oxazole typically involves the bromination of 5-(pyridin-4-yl)oxazole. One common method is the reaction of 5-(pyridin-4-yl)oxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position of the oxazole ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Bromo-5-(pyridin-4-yl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole N-oxides or reduction to form the corresponding oxazoline derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form various biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 2-amino-5-(pyridin-4-yl)oxazole .
Scientific Research Applications
2-Bromo-5-(pyridin-4-yl)oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Comparison with Similar Compounds
2-Bromo-5-(pyridin-4-yl)oxazole can be compared with other oxazole derivatives such as:
2-Bromo-5-(phenyl)oxazole: Similar in structure but with a phenyl group instead of a pyridinyl group.
5-(Pyridin-4-yl)oxazole:
2-Chloro-5-(pyridin-4-yl)oxazole: Similar but with a chlorine atom instead of bromine, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-bromo-5-pyridin-4-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHMTORKIWFNKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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